molecular formula C18H30O3S B12647203 p-(2,2-Dimethyldecyl)benzenesulfonic acid CAS No. 24271-17-8

p-(2,2-Dimethyldecyl)benzenesulfonic acid

Cat. No.: B12647203
CAS No.: 24271-17-8
M. Wt: 326.5 g/mol
InChI Key: BFSAKYCOGSJXSS-UHFFFAOYSA-N
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Description

p-(2,2-Dimethyldecyl)benzenesulfonic acid: is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring substituted with a sulfonic acid group and a 2,2-dimethyldecyl group at the para position. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(2,2-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of p-(2,2-Dimethyldecyl)benzene. This can be achieved by reacting p-(2,2-Dimethyldecyl)benzene with concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where p-(2,2-Dimethyldecyl)benzene is continuously fed into a stream of sulfuric acid. The reaction mixture is then neutralized with a base such as sodium hydroxide to yield the sodium salt of this compound, which can be further processed to obtain the free acid form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-(2,2-Dimethyldecyl)benzenesulfonic acid can undergo oxidation reactions, particularly at the alkyl side chain, leading to the formation of sulfonic acid derivatives with oxidized alkyl groups.

    Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.

Major Products:

    Oxidation: Oxidized derivatives of the alkyl chain.

    Reduction: Sulfonate derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: p-(2,2-Dimethyldecyl)benzenesulfonic acid is used as a surfactant in various chemical reactions to enhance solubility and reactivity of hydrophobic compounds.

Biology: In biological research, it is used as a detergent to solubilize proteins and lipids, facilitating their study and analysis.

Medicine: The compound is explored for its potential use in drug delivery systems due to its surfactant properties, which can enhance the bioavailability of hydrophobic drugs.

Industry: It is widely used in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The primary mechanism of action of p-(2,2-Dimethyldecyl)benzenesulfonic acid is its ability to reduce surface tension between different phases, such as oil and water. This is achieved through the orientation of the hydrophobic alkyl chain and the hydrophilic sulfonic acid group at the interface, leading to the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments.

Comparison with Similar Compounds

  • Benzenesulfonic acid
  • p-Toluenesulfonic acid
  • p-(2,2-Dimethylpropyl)benzenesulfonic acid

Comparison:

  • Benzenesulfonic acid: Lacks the alkyl chain, making it less effective as a surfactant compared to p-(2,2-Dimethyldecyl)benzenesulfonic acid.
  • p-Toluenesulfonic acid: Contains a methyl group instead of the 2,2-dimethyldecyl group, resulting in different surfactant properties and applications.
  • p-(2,2-Dimethylpropyl)benzenesulfonic acid: Has a shorter alkyl chain, which affects its micelle formation and surfactant efficiency.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and surfactant properties make it valuable for various scientific and industrial processes. Understanding its preparation, reactions, and mechanism of action can further enhance its utilization and development in different fields.

Properties

CAS No.

24271-17-8

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

IUPAC Name

4-(2,2-dimethyldecyl)benzenesulfonic acid

InChI

InChI=1S/C18H30O3S/c1-4-5-6-7-8-9-14-18(2,3)15-16-10-12-17(13-11-16)22(19,20)21/h10-13H,4-9,14-15H2,1-3H3,(H,19,20,21)

InChI Key

BFSAKYCOGSJXSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C)CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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